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Abstract

N-Ethyl-6-nor-lysergic acid diethylamide (ETH-LAD) is a potent psychedelic substance and a
structural analog of lysergic acid diethylamide (LSD). First described in the scientific literature
in 1976, its synthesis and pharmacological properties have been a subject of interest in the
scientific community for its unique potency and subtle experiential differences compared to
LSD. This technical guide provides a comprehensive overview of the discovery, synthesis, and
pharmacological profile of ETH-LAD, intended for an audience of researchers and drug
development professionals. The document details the historical context of its discovery,
provides a step-by-step synthesis protocol, presents quantitative pharmacological data in a
clear, tabular format, and visualizes key chemical and biological pathways using Graphviz
diagrams.

Discovery and Historical Context

ETH-LAD was first reported in the scientific literature by a team of Japanese researchers led
by Tetsukichi Niwaguchi in 1976.[1][2] Their work laid the initial groundwork for the chemical
characterization of this novel lysergamide. However, it was the seminal 1985 publication by
Andrew J. Hoffman and David E. Nichols in the Journal of Medicinal Chemistry that provided a
detailed synthesis and initial pharmacological evaluation of a series of N(6)-alkyl nor-lysergic
acid N,N-diethylamide derivatives, including ETH-LAD.[1][3] This study established a
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convenient synthetic route from LSD and was the first to systematically investigate the
structure-activity relationships of N(6)-alkyl substitutions on the lysergamide scaffold.[3]

Later, the subjective effects of ETH-LAD in humans were explored and documented by the
independent researcher Alexander Shulgin, who detailed his findings in his book "TiIHKAL"
(Tryptamines | Have Known and Loved).[4] Shulgin's work provided qualitative data on the
psychoactive properties of ETH-LAD, noting its increased potency relative to LSD.[4]

Synthesis of ETH-LAD

The most well-documented synthesis of ETH-LAD was reported by Hoffman and Nichols
(1985) and proceeds in three main steps starting from d-lysergic acid diethylamide (LSD).[1][3]

Experimental Protocol: Synthesis of ETH-LAD from LSD

Step 1: N(6)-Demethylation of LSD to Nor-LSD

e Reaction Setup: A solution of d-lysergic acid diethylamide (LSD) in a suitable aprotic solvent
(e.g., chloroform or dichloromethane) is prepared in a round-bottom flask equipped with a
reflux condenser and a magnetic stirrer.

o Reagent Addition: Cyanogen bromide (CNBr) is added to the solution.

o Reflux: The reaction mixture is heated to reflux and maintained at this temperature for
several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

o Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent
is removed under reduced pressure. The resulting crude N(6)-cyano-nor-LSD is then
purified, typically by column chromatography.

e Reduction: The purified N(6)-cyano-nor-LSD is dissolved in a suitable solvent mixture, such
as acetic acid and water. Zinc dust is added portion-wise with stirring.

« |solation: After the reduction is complete (monitored by TLC), the excess zinc is filtered off,
and the filtrate is made alkaline. The product, nor-lysergic acid diethylamide (nor-LSD), is
extracted with an organic solvent, dried, and the solvent is evaporated to yield the crude
product, which can be further purified by chromatography.
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Step 2: N(6)-Ethylation of Nor-LSD

e Reaction Setup: Nor-LSD is dissolved in a polar aprotic solvent such as dimethylformamide
(DMF) in a reaction vessel.

o Base Addition: Anhydrous potassium carbonate (K2COs) is added to the solution to act as a
base.

o Alkylating Agent: Ethyl iodide (CzHsl) is added to the mixture.

o Reaction: The mixture is stirred at room temperature for several hours until the reaction is
complete (monitored by TLC).

o Work-up: The reaction mixture is diluted with water and extracted with an organic solvent.
The combined organic extracts are washed, dried, and concentrated under reduced pressure
to give crude ETH-LAD.

Step 3: Purification

o Chromatography: The crude ETH-LAD is purified by column chromatography on silica gel,
eluting with a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to
yield pure ETH-LAD.

o Crystallization: The purified product can be further crystallized from an appropriate solvent to
obtain crystalline ETH-LAD.

Step 1: N(6)-Demethylation Step 2: N(6)-Ethylation
1. CNBr
T . o . 2. Zn/ACOH o nor-Lysergic Acid Ethyl lodide, K2COs »_| N-Ethyl-6-nor-lysergic acid
dlveegiciieidib e yiamidelCeh) | Diethylamide (Nor-LSD) > diethylamide (ETH-LAD)
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Figure 1: Synthesis workflow for ETH-LAD from LSD.
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Pharmacological Data

ETH-LAD is a potent serotonergic psychedelic. Its primary mechanism of action is believed to
be through agonism at the 5-HT2A receptor, which is a common target for classic psychedelics.
The following tables summarize the available quantitative data on the receptor binding affinities
and potency of ETH-LAD.

ble 1: indi finities (Ki_nM) of ETH-LAD

Receptor Ki (nM) Reference
5-HT2A 5.1 [5][6]
Dopamine D1 22.1 [51[6]
Dopamine D2 4.4 [5][6]

Note: Lower Ki values indicate higher binding affinity.

Potency Relative to LSD

Compound (in vivo, rodent drug Reference
discrimination)

ETH-LAD 1.6 - 2.3 times more potent [2]

Signaling Pathways

The psychoactive effects of ETH-LAD are primarily mediated by its interaction with the
serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor
initiates a cascade of intracellular signaling events. The two major pathways implicated are the
Gqg/11-phospholipase C (PLC) pathway and the B-arrestin pathway.

Gg/11-PLC Signaling Pathway

The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gg/11
family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers:
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inositol trisphosphate (IP3) and diacylglycerol (DAG). IPs diffuses through the cytoplasm and
binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular
calcium (Ca2*). DAG, along with the increased intracellular Ca2*, activates protein kinase C
(PKC). These downstream events ultimately lead to the modulation of neuronal excitability and
gene expression, which are thought to underlie the profound psychedelic effects.
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Figure 2: The Gg/11-PLC signaling pathway activated by ETH-LAD.
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B-Arrestin Signaling Pathway

In addition to G-protein coupling, GPCRs like the 5-HT2A receptor can also signal through -
arrestin pathways. Upon agonist binding and receptor phosphorylation by G-protein coupled
receptor kinases (GRKSs), B-arrestins are recruited to the receptor. This can lead to receptor
desensitization and internalization, effectively dampening the G-protein-mediated signal.
However, B-arrestins can also act as signal transducers themselves by scaffolding other
signaling proteins, such as components of the mitogen-activated protein kinase (MAPK)
cascade (e.g., ERK1/2). The concept of "biased agonism," where a ligand preferentially
activates one pathway over another (e.g., G-protein vs. (-arrestin), is an active area of
research in psychopharmacology and may explain the subtle differences in the effects of

various psychedelics.
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Figure 3: The B-arrestin signaling pathway associated with the 5-HT2A receptor.

Conclusion

ETH-LAD represents a significant molecule in the study of lysergamides, demonstrating that
subtle structural modifications to the LSD scaffold can result in profound changes in potency
and subjective effects. The synthetic route established by Hoffman and Nichols provides a
reproducible method for obtaining this compound for research purposes. The pharmacological
data confirms its high affinity for the 5-HT2A receptor, consistent with its psychedelic properties.
Further research into the nuanced interactions of ETH-LAD with various receptor subtypes and
its potential for biased agonism at the 5-HT2A receptor will continue to be a valuable area of
investigation for understanding the molecular mechanisms of psychedelic action and for the
rational design of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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